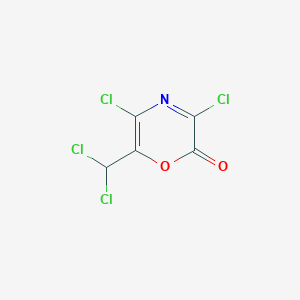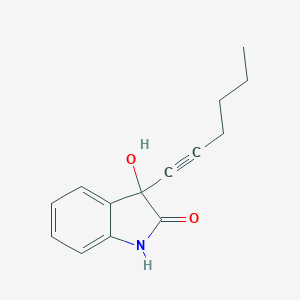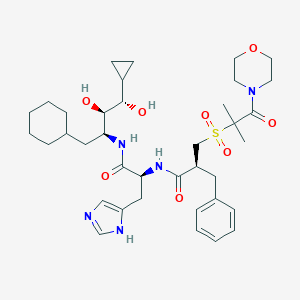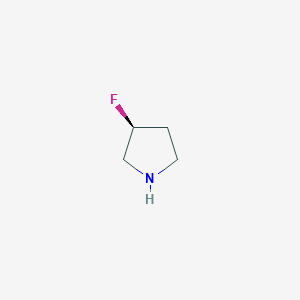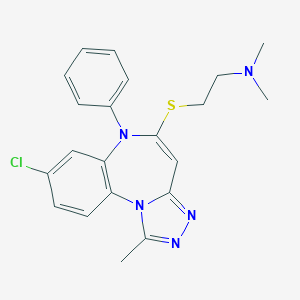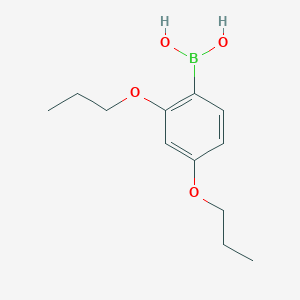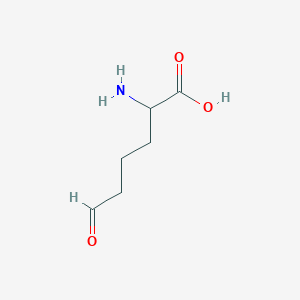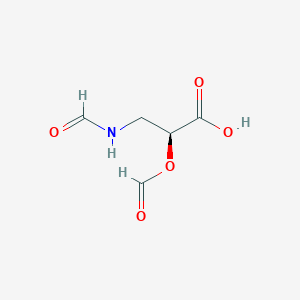
(S)-3-Formamido-2-formyloxypropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Formamido-2-formyloxypropionic acid, commonly known as FFPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FFPA has been found to have significant biological activity, making it an attractive target for research.
Mécanisme D'action
The mechanism of action of FFPA is not well understood, but it is believed to act as a nucleophile that can react with various electrophilic groups in proteins. FFPA can form covalent adducts with proteins, which can alter their structure and function. The exact mechanism of action of FFPA is an area of active research.
Effets Biochimiques Et Physiologiques
FFPA has been found to have various biochemical and physiological effects. In vitro studies have shown that FFPA can inhibit the activity of various enzymes, including serine proteases and metalloproteases. FFPA has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that FFPA can reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
FFPA has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. FFPA is also stable and can be easily synthesized in the laboratory. However, FFPA also has some limitations. It can react with multiple targets in cells, making it difficult to determine its specific effects. FFPA is also highly reactive and can be toxic at high concentrations.
Orientations Futures
There are several future directions for research on FFPA. One area of interest is the development of new synthetic methods for FFPA that can improve the yield and purity of the compound. Another area of research is the identification of specific targets of FFPA in cells. This can provide insights into the mechanism of action of FFPA and its potential applications in drug discovery. Additionally, the use of FFPA as a probe for studying protein structure and function is an area of active research. Overall, FFPA is a promising compound with significant potential for scientific research.
Méthodes De Synthèse
FFPA can be synthesized through a multistep process involving the reaction of 3-hydroxypropanoic acid with formic acid and ammonia. The resulting product is then subjected to a series of purification steps to obtain pure FFPA. The synthesis of FFPA is a challenging process, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
FFPA has been found to have various applications in scientific research. One of the primary uses of FFPA is in the study of protein structure and function. FFPA can be used as a probe to study the conformational changes in proteins, which can provide insights into their biological activity. FFPA has also been used in the synthesis of peptides and peptidomimetics, which are important tools in drug discovery.
Propriétés
Numéro CAS |
125496-24-4 |
|---|---|
Nom du produit |
(S)-3-Formamido-2-formyloxypropionic acid |
Formule moléculaire |
C5H7NO5 |
Poids moléculaire |
161.11 g/mol |
Nom IUPAC |
(2S)-3-formamido-2-formyloxypropanoic acid |
InChI |
InChI=1S/C5H7NO5/c7-2-6-1-4(5(9)10)11-3-8/h2-4H,1H2,(H,6,7)(H,9,10)/t4-/m0/s1 |
Clé InChI |
SVJSKRRBEYBJIU-BYPYZUCNSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)OC=O)NC=O |
SMILES |
C(C(C(=O)O)OC=O)NC=O |
SMILES canonique |
C(C(C(=O)O)OC=O)NC=O |
Synonymes |
(S)-3-FORMAMIDO-2-FORMYLOXYPROPIONIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



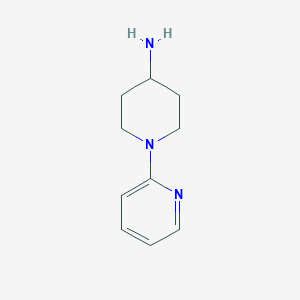
![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)
